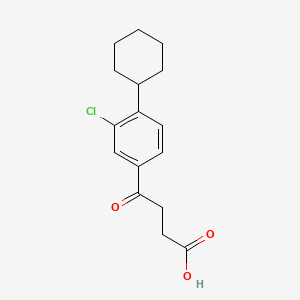

Bucloxic Acid

Description

water insoluble anti-inflammatory agent with analgesic & antipyretic properties

Properties

IUPAC Name |

4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO3/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTPQQVCKPZIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32808-52-9 (hydrochloride-salt), 32808-53-0 (calcium salt) | |

| Record name | Bucloxic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032808518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022695 | |

| Record name | Bucloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32808-51-8 | |

| Record name | Bucloxic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32808-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucloxic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032808518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucloxic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV89R7ELF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Bucloxic Acid?

Despite its classification as a non-steroidal anti-inflammatory drug (NSAID), publicly available, in-depth technical information regarding the specific mechanism of action, quantitative efficacy, and detailed experimental data for Bucloxic Acid is limited. This guide synthesizes the available information and provides a broader context of its likely mechanism based on its classification.

Introduction to this compound

This compound, also known as Bucloxonic Acid or by its systematic IUPAC name 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, is recognized as an anti-inflammatory agent with analgesic and antipyretic properties.[1] Its chemical formula is C₁₆H₁₉ClO₃.[1] While its therapeutic use in chronic glomerular nephropathies has been noted, detailed pharmacological studies are not widely published.

Presumed Mechanism of Action: Cyclooxygenase Inhibition

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is presumed to be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in protective functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. Inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs.

The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-1 versus COX-2.

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Quantitative Data on COX Inhibition (Illustrative)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | 12 | 80 | 6.67 |

| Diclofenac | 0.076 | 0.026 | 0.34 |

| Celecoxib | 82 | 6.8 | 0.08 |

| Indomethacin | 0.0090 | 0.31 | 34.4 |

| Meloxicam | 37 | 6.1 | 0.16 |

| Data compiled from various sources for illustrative purposes only. |

Experimental Protocols for Assessing COX Inhibition

While specific experimental protocols for this compound are not available, the following outlines a general methodology for determining the COX-inhibitory activity of a compound.

In Vitro COX Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Method for detection of prostaglandin production (e.g., ELISA for PGE₂, LC-MS/MS)

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer.

-

Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), the reaction is stopped (e.g., by adding a quenching solution).

-

Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE₂) produced is quantified using a suitable detection method.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX Inhibition Assay

Conclusion

This compound is classified as a non-steroidal anti-inflammatory drug, and its mechanism of action is anticipated to be the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. However, a comprehensive, publicly accessible body of research detailing its specific inhibitory profile, quantitative data, and the full spectrum of its molecular interactions is currently lacking. Further research and publication of data are necessary to provide a more in-depth understanding of the precise pharmacological properties of this compound. The information and protocols provided herein are based on the general understanding of NSAIDs and should be considered in that context.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleic Acid Therapeutics: Successes, Milestones, and Upcoming Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity both in vitro and in vivo of new betulinic acid analogues having an enone functionality in ring A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bucloxic Acid: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucloxic acid, chemically known as 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As a member of the arylalkanoic acid class of drugs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid |

| Molecular Formula | C₁₆H₁₉ClO₃ |

| Molecular Weight | 294.77 g/mol |

| CAS Number | 32808-51-8 |

| Appearance | White crystalline powder |

| Melting Point | Not available |

| Solubility | Insoluble in water |

Discovery and History

While detailed historical records of the initial discovery are not extensively documented in readily available scientific literature, the development of this compound can be traced back to research conducted in the 1970s. A French patent, FR2040575A, filed by A. Lespagnol, C. Lespagnol, and D. Verbene, is a key early reference, suggesting its origins in French pharmaceutical research.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a Friedel-Crafts acylation reaction, a well-established method for the preparation of aryl ketones. This synthetic route is analogous to the synthesis of other structurally similar compounds.

Proposed Synthetic Pathway

The primary route for synthesizing this compound involves the acylation of 3-chloro-4-cyclohexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a generalized procedure for the synthesis of this compound based on established Friedel-Crafts acylation methodologies.

Materials:

-

3-chloro-4-cyclohexylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (1M solution)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane.

-

Addition of Reactants: To the solvent, add equimolar amounts of 3-chloro-4-cyclohexylbenzene and succinic anhydride.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add approximately 2.2 equivalents of anhydrous aluminum chloride to the stirred solution. Maintain a low temperature to control the exothermic reaction.

-

Reaction: After the complete addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC). Gentle heating under reflux may be necessary if the reaction is sluggish.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1M hydrochloric acid. This step should be performed in a well-ventilated fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution and then with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

By blocking the active site of the COX enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response.

Caption: Inhibition of the cyclooxygenase pathway by this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Reference NSAIDs (e.g., indomethacin, celecoxib)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Hydrochloric acid (2.0 M) to stop the reaction

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂) or LC-MS/MS for quantification

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer.

-

Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include wells with a reference inhibitor and a vehicle control (DMSO alone).

-

Enzyme Addition and Pre-incubation: Add the COX-1 or COX-2 enzyme solution to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).

-

Termination of Reaction: Stop the reaction by adding 2.0 M HCl.

-

Quantification of Prostaglandin E₂ (PGE₂): Measure the concentration of PGE₂ produced in each well using a competitive ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Quantitative Data

Clinical and Preclinical Information

Information regarding extensive clinical trials on the efficacy and safety of this compound is limited in publicly accessible databases. As with other NSAIDs, potential side effects would likely involve the gastrointestinal tract, and long-term use would require careful monitoring. Preclinical studies would be necessary to establish the anti-inflammatory and analgesic properties of this compound in vivo, as well as to determine its pharmacokinetic and toxicological profile.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a mechanism of action centered on the inhibition of cyclooxygenase enzymes. While its detailed discovery history and comprehensive quantitative biological data are not widely published, its synthesis can be achieved through established chemical reactions like the Friedel-Crafts acylation. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate the biological activity of this compound, contributing to a more complete understanding of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and clinical utility.

An In-Depth Technical Guide to Bucloxic Acid (CAS: 32808-51-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with additional uricosuric properties. This document provides a comprehensive technical overview of its synthesis, physicochemical characteristics, mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols for evaluating its anti-inflammatory and uricosuric activities are presented, alongside a summary of available quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of anti-inflammatory and uricosuric agents.

Introduction

This compound, also known as bucloxonic acid, emerged as a therapeutic candidate for rheumatic diseases due to its dual action as an anti-inflammatory and uricosuric agent. Like other NSAIDs, its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][] Additionally, its ability to increase the renal excretion of uric acid offered a potential advantage in the management of gout and other hyperuricemic conditions.[3][4] This guide synthesizes the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

This compound is an aromatic ketone and a carboxylic acid derivative.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 32808-51-8 | |

| Molecular Formula | C₁₆H₁₉ClO₃ | |

| Molecular Weight | 294.77 g/mol | |

| Appearance | Crystals | |

| Melting Point | 163 °C | |

| UV max (in ethanol) | 255 nm (ε 15,500) | |

| pKa | 4.43 ± 0.17 (Predicted) | |

| Solubility | Soluble in DMSO |

Synthesis and Manufacturing

Synthesis Pathway Diagram

Caption: Plausible synthesis route for this compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on similar Friedel-Crafts acylations.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-cyclohexylacetophenone and succinic anhydride in an inert solvent like nitrobenzene or chlorobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone).

Pharmacology

Mechanism of Action: Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selectivity of an NSAID for COX-1 versus COX-2 influences its efficacy and side-effect profile.

Caption: Inhibition of prostaglandin synthesis by this compound via COX-1/COX-2.

Mechanism of Action: Uricosuric Effects

This compound also demonstrates a uricosuric effect, meaning it increases the excretion of uric acid in the urine. This action is beneficial in conditions like gout, which is characterized by hyperuricemia. The uricosuric effect is generally achieved by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. This is primarily mediated by transporters such as URAT1 (urate transporter 1). By blocking these transporters, this compound reduces the reabsorption of uric acid from the filtrate back into the bloodstream, thus promoting its elimination.

Caption: Uricosuric mechanism of this compound via inhibition of URAT1.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic parameters for this compound in humans are not extensively reported in recent literature, general characteristics can be inferred from its chemical class. As a carboxylic acid-containing NSAID, it is likely well-absorbed orally, highly bound to plasma proteins, and metabolized in the liver, followed by renal excretion of its metabolites.

| Parameter | Value | Species | Reference(s) |

| Absorption | Well-absorbed orally | General for class | |

| Distribution | High plasma protein binding | General for class | |

| Metabolism | Hepatic (e.g., hydroxylation, glucuronidation) | General for class | |

| Excretion | Primarily renal | General for class |

Non-Clinical and Clinical Studies

Anti-inflammatory Activity

In vivo studies in animal models, such as the carrageenan-induced paw edema model in rats, are standard for evaluating the anti-inflammatory potential of NSAIDs. In such models, the administration of the test compound is expected to reduce the swelling (edema) caused by the inflammatory agent.

Uricosuric Activity

The uricosuric activity of this compound can be assessed in animal models of hyperuricemia. This typically involves measuring the plasma uric acid levels and the fractional excretion of uric acid in the urine after administration of the compound.

Clinical Efficacy

This compound has been studied for the treatment of various rheumatic diseases. Clinical trials have evaluated its efficacy in reducing pain and inflammation in patients with conditions like rheumatoid arthritis.

Toxicology

The toxicological profile of this compound includes acute toxicity data from animal studies.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |

| Mice | Oral | 900 | |

| Rats | Oral | 120 | |

| Mice | Intraperitoneal (i.p.) | 1100 | |

| Rats | Intraperitoneal (i.p.) | 210 |

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol provides a general method for determining the IC₅₀ values of a test compound against COX-1 and COX-2.

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

-

Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Pre-incubation: In a reaction vessel, combine the enzyme solution with either the test compound dilution or vehicle (DMSO) and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

Termination: Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).

-

Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: Administer this compound or the control substance orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a simple in vitro screening method for anti-inflammatory activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin (or bovine serum albumin) in a phosphate-buffered saline (pH 6.4).

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures. A control group will contain the vehicle.

-

Incubation and Denaturation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

-

Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration of this compound compared to the control.

Safety and Toxicology

The primary adverse effects associated with NSAIDs are gastrointestinal issues, renal toxicity, and cardiovascular risks, which are linked to the inhibition of COX-1 in the gastric mucosa and kidneys. Given the LD₅₀ values, this compound exhibits moderate acute toxicity. Long-term toxicity studies would be necessary to fully characterize its safety profile for chronic use.

Conclusion

This compound is a non-steroidal anti-inflammatory agent with the added benefit of a uricosuric effect. Its mechanism of action is consistent with other NSAIDs, involving the inhibition of COX enzymes. The available data suggest its potential as a therapeutic agent for inflammatory conditions, particularly those associated with hyperuricemia. This technical guide provides a consolidated resource of the existing knowledge on this compound, highlighting the need for further research to fully elucidate its clinical potential, particularly regarding its COX selectivity and detailed pharmacokinetic profile in humans.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Uricosuric - Wikipedia [en.wikipedia.org]

- 4. Mechanism of the uricosuric action of the anti-inflammatory drug E3040 used to treat inflammatory bowel disease I: study using a rat model of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bucloxic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and analytical methodologies. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with established principles for similar compounds to provide a thorough resource for research and development.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below. It is practically insoluble in water and soluble in dimethyl sulfoxide (DMSO).[1][2]

| Property | Value | Source |

| IUPAC Name | 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid | [2] |

| Synonyms | Bucloxonic acid, 804CB, Esfar | [2] |

| CAS Number | 32808-51-8 | [2] |

| Chemical Formula | C₁₆H₁₉ClO₃ | |

| Molecular Weight | 294.77 g/mol | |

| Melting Point | 163 °C | |

| Boiling Point | No data available | |

| pKa (Predicted) | 4.43 ± 0.17 | |

| LogP (XLogP3-AA) | 4.2 | |

| Solubility | Water: Insoluble; DMSO: Soluble |

Mechanism of Action: Cyclooxygenase Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

References

An In-depth Technical Guide to Bucloxic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucloxic acid (4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthesis protocol, its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its pharmacokinetic and toxicological profile. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Data

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClO₃ | [1][2][3] |

| Molecular Weight | 294.77 g/mol | [1][2] |

| IUPAC Name | 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid | |

| CAS Number | 32808-51-8 | |

| Melting Point | 163 °C | |

| Appearance | Crystals from acetone |

Synthesis of this compound

A representative synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction, a common method for the preparation of aryl ketones. The following protocol is adapted from the synthesis of a structurally similar compound, 4-(4-biphenylyl)-4-oxo-butanoic acid.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-Chloro-4-cyclohexylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene (solvent)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

To a solution of 3-chloro-4-cyclohexylbenzene and succinic anhydride dissolved in chlorobenzene, anhydrous aluminum chloride is added portion-wise with stirring.

-

The reaction mixture is heated and stirred for several hours.

-

After the reaction is complete, the mixture is cooled and then quenched by the slow addition of water, followed by hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and then dried to yield this compound.

Disclaimer: This is a representative synthesis protocol. Actual reaction conditions may need to be optimized.

Mechanism of Action

Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often associated with the inhibition of COX-1.

Experimental Protocols for Efficacy Assessment

The anti-inflammatory activity of this compound can be evaluated using standard preclinical models.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the inhibitory potency of this compound against COX-1 and COX-2 enzymes.

Protocol:

-

Purified COX-1 or COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

The production of prostaglandins (e.g., PGE₂) is measured using methods such as ELISA or LC-MS.

-

The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.

Representative Data:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| This compound | [Data not available] | [Data not available] |

| Fenbufen (for comparison) | 3.9 | 8.1 |

Note: The IC₅₀ values for Fenbufen are provided for illustrative purposes to indicate the expected range of activity for a similar NSAID.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Rats are divided into control and treatment groups.

-

The treatment groups receive various doses of this compound orally.

-

After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation and edema.

-

The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug is crucial for determining its dosage regimen and understanding its disposition in the body. While specific pharmacokinetic data for this compound is limited, the general profile of similar NSAIDs like fenbufen can provide insights.

Representative Pharmacokinetic Parameters (based on Fenbufen):

| Parameter | Description | Representative Value |

| Absorption | Readily absorbed from the gastrointestinal tract. | - |

| Protein Binding | Highly bound to plasma proteins. | >99% |

| Metabolism | Metabolized in the liver to active metabolites. | - |

| Excretion | Primarily excreted in the urine as conjugates. | - |

| Half-life (t₁/₂) | The time it takes for the plasma concentration to reduce by half. | ~10-17 hours |

Disclaimer: These parameters are based on data for fenbufen and should be considered as representative examples. Specific studies on this compound are required for accurate determination.

Toxicology

The safety profile of any drug candidate is of paramount importance. Acute toxicity is often assessed by determining the median lethal dose (LD₅₀).

Acute Toxicity Data for this compound:

| Species | Route | LD₅₀ (mg/kg) |

| Mice | Oral | 900 |

| Intraperitoneal | 1100 | |

| Rats | Oral | 120 |

| Intraperitoneal | 210 |

These data indicate that this compound has moderate acute toxicity. Further comprehensive toxicological studies are necessary to fully characterize its safety profile for clinical use.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a mechanism of action centered on the inhibition of cyclooxygenase enzymes. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, methods for its preclinical evaluation, and an outline of its pharmacokinetic and toxicological characteristics. The provided experimental protocols and representative data offer a framework for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility of Bucloxic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bucloxic acid, a non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing the necessary theoretical background and detailed experimental protocols to enable researchers to determine the solubility of this compound in various solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for any solubility studies. These properties influence its behavior in different solvent systems and are critical for the design of appropriate experimental methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉ClO₃ | [1][2] |

| Molecular Weight | 294.77 g/mol | [1][2] |

| Melting Point | 163 °C | [3] |

| LogP | 4.38 | |

| Predicted pKa | 4.43 ± 0.17 | N/A |

| Appearance | White crystalline solid | N/A |

| IUPAC Name | 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid |

Note: The pKa value is a predicted value and should be experimentally verified. The LogP value indicates that this compound is a lipophilic compound, suggesting poor aqueous solubility.

This compound Solubility Data

As of the last literature review, specific quantitative solubility data for this compound in a range of common solvents is not widely available. It is known to be soluble in dimethyl sulfoxide (DMSO) and can be recrystallized from acetone and toluene, indicating some degree of solubility in these organic solvents, particularly at elevated temperatures. It is generally considered to be insoluble in water.

To facilitate research and development, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| Water | 25 | ||||

| Water | 37 | ||||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Isopropanol | 25 | ||||

| Acetone | 25 | ||||

| Toluene | 25 | ||||

| Dichloromethane | 25 | ||||

| Diethyl Ether | 25 | ||||

| Dimethyl Sulfoxide | 25 | ||||

| Other |

Experimental Protocols for Solubility Determination

For a poorly water-soluble acidic compound like this compound, the following experimental protocols are recommended for accurate solubility determination.

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (crystalline powder)

-

Selected solvents of high purity

-

Glass flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Apparatus for concentration analysis (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.

-

Periodically, take samples from the supernatant, filter them, and measure the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method (see Section 4).

-

Calculate the solubility, taking into account the dilution factor.

Potentiometric titration is a rapid and efficient method for determining the intrinsic solubility and pKa of ionizable compounds like this compound.

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

High-purity water

-

pH meter with a calibrated electrode

-

Automated titrator or a burette

-

Stirrer

Procedure:

-

Prepare a suspension of this compound in water. A known amount of the compound is added to a known volume of water.

-

Place the suspension in a thermostated vessel and stir continuously.

-

Immerse the calibrated pH electrode into the suspension.

-

Titrate the suspension with the standardized base (e.g., 0.1 M NaOH). Record the pH value after each addition of the titrant.

-

Continue the titration until all the solid has dissolved and a clear solution is obtained, and then continue further to obtain the full titration curve.

-

The point at which the solid completely dissolves can be identified from the titration curve. The intrinsic solubility and pKa can be calculated from the pH, the volume of titrant added, and the initial amount of this compound.

Analytical Methods for Concentration Determination

Accurate determination of the dissolved this compound concentration is crucial for reliable solubility data.

HPLC is a highly specific and sensitive method for quantifying this compound.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with an acidic pH to ensure the protonation of the carboxylic acid group).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

For simpler and faster measurements, UV-Vis spectrophotometry can be used, provided that the solvent does not interfere with the absorbance of this compound at the analytical wavelength.

-

Solvent: The chosen solvent should be transparent in the UV range of interest.

-

Analytical Wavelength (λmax): The wavelength of maximum absorbance for this compound should be determined by scanning a dilute solution.

-

Quantification: A calibration curve (absorbance vs. concentration) must be established using standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

Bucloxic Acid: An Examination of its Analgesic and Antipyretic Potential as a Phenylacetic Acid Derivative

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature providing specific quantitative data and detailed experimental protocols for the analgesic and antipyretic properties of Bucloxic Acid is exceptionally scarce. Therefore, this guide provides a comprehensive overview based on the activities of structurally related phenylacetic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which this compound belongs. The experimental data and methodologies presented are representative of this class of compounds and serve as a framework for understanding the potential pharmacological profile of this compound.

Introduction

This compound is a phenylacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] Like other NSAIDs, its mechanism of action is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[2][3] Phenylacetic acid derivatives such as diclofenac and aceclofenac are widely used clinically for their potent analgesic and anti-inflammatory effects.[4][5] This guide will explore the expected analgesic and antipyretic properties of this compound within the context of its chemical class.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

-

COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme, with its expression significantly increasing in response to inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation, including pain and fever.

By inhibiting COX enzymes, particularly COX-2, NSAIDs reduce the production of prostaglandins, thereby alleviating pain and reducing fever. The analgesic effect stems from the decreased sensitization of peripheral nociceptors to inflammatory mediators, while the antipyretic effect is due to the inhibition of prostaglandin synthesis in the hypothalamus, the body's thermoregulatory center.

Signaling Pathway of Cyclooxygenase Inhibition

Caption: Mechanism of action of this compound via COX inhibition.

Analgesic Properties

Phenylacetic acid derivatives are effective in treating mild to moderate pain, particularly that associated with inflammation. Their analgesic efficacy is typically evaluated in preclinical models using chemical and thermal noxious stimuli.

Representative Preclinical Analgesic Data for Phenylacetic Acid Derivatives

| Animal Model | Test Method | Typical Outcome Measure | Example Compound | Potency (ED50) or % Inhibition | Reference |

| Mouse | Acetic Acid-Induced Writhing | Reduction in the number of writhes | Diclofenac | ~5-15 mg/kg | |

| Mouse/Rat | Hot Plate Test | Increased latency to paw licking/jumping | Diclofenac | ~10-30 mg/kg | |

| Rat | Formalin Test | Reduction in paw licking time (early & late phases) | Aceclofenac | ~20-50 mg/kg | |

| Rat | Carrageenan-Induced Paw Edema | Reduction in paw volume (anti-inflammatory) | Diclofenac | ~5-10 mg/kg |

Experimental Protocols for Analgesic Activity

Acetic Acid-Induced Writhing Test This model assesses peripheral analgesic activity.

-

Animals: Typically, Swiss albino mice are used.

-

Procedure:

-

Animals are divided into control, standard (e.g., diclofenac), and test groups (this compound at various doses).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

-

The number of writhes is counted for a defined period (e.g., 20 minutes).

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test This method evaluates centrally acting analgesics.

-

Animals: Mice or rats are commonly used.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The baseline reaction time (latency to lick a paw or jump) is recorded for each animal.

-

Animals are treated with the test compound, standard (e.g., morphine), or vehicle.

-

The reaction time is measured at various intervals post-treatment (e.g., 30, 60, 90, 120 minutes).

-

A cut-off time is set to prevent tissue damage.

-

-

Data Analysis: The increase in reaction latency compared to baseline and the control group indicates analgesic activity.

Experimental Workflow for Analgesic Evaluation

Caption: Preclinical workflow for assessing analgesic activity.

Antipyretic Properties

The antipyretic action of NSAIDs is a result of their ability to inhibit prostaglandin E2 (PGE2) synthesis in the hypothalamus. Fever is typically induced in animal models by injecting a pyrogenic substance.

Representative Preclinical Antipyretic Data for Phenylacetic Acid Derivatives

| Animal Model | Pyrogen | Typical Outcome Measure | Example Compound | Effective Dose Range | Reference |

| Rat | Brewer's Yeast | Reduction in rectal temperature | Indomethacin | 5-20 mg/kg | |

| Rabbit | Lipopolysaccharide (LPS) | Reduction in rectal temperature | Aspirin | 100-300 mg/kg | |

| Rat | Turpentine | Reduction in rectal temperature | Aspirin | 100-200 mg/kg |

Experimental Protocol for Antipyretic Activity

Brewer's Yeast-Induced Pyrexia A standard model for evaluating antipyretic drugs.

-

Animals: Wistar or Sprague-Dawley rats are often used.

-

Procedure:

-

The initial rectal temperature of each animal is recorded.

-

Pyrexia is induced by a subcutaneous injection of a 15-20% suspension of Brewer's yeast in saline.

-

After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.

-

Animals are then treated with the test compound, a standard antipyretic (e.g., paracetamol or aspirin), or vehicle.

-

Rectal temperatures are recorded at regular intervals (e.g., every hour for 4-5 hours).

-

-

Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.

Conclusion

References

- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 2. Clinical pharmacology of non-steroidal anti-inflammatory drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 4. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 5. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Bucloxic Acid: A Technical Guide

An In-depth Examination of a Non-Steroidal Anti-Inflammatory Agent

Foreword

Bucloxic acid, chemically identified as 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been a subject of scientific investigation for its therapeutic properties. Despite some initial mischaracterization in select commercial literature as a pyrazole derivative, its chemical structure firmly places it within the class of aromatic ketones and benzenebutanoic acid derivatives. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into its synthesis, mechanism of action, and the experimental methodologies used to evaluate its efficacy, presenting a clear and data-driven summary of its pharmacological profile.

Chemical and Physical Properties

This compound is a crystalline solid with established chemical and physical characteristics that are crucial for its formulation and study. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoic acid | [1] |

| CAS Number | 32808-51-8 | [2] |

| Molecular Formula | C₁₆H₁₉ClO₃ | [2] |

| Molecular Weight | 294.77 g/mol | [2] |

| Melting Point | 163 °C | [2] |

| Appearance | Crystals (from acetone) |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of the core aromatic ketone structure of the molecule.

Experimental Protocol: Friedel-Crafts Acylation

The synthesis involves the reaction of 2-chloro-1-cyclohexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Materials:

-

2-chloro-1-cyclohexylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

An inert solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (for workup)

-

Apparatus for reflux and extraction

Procedure:

-

Dissolve 2-chloro-1-cyclohexylbenzene and succinic anhydride in the inert solvent within a reaction vessel equipped with a reflux condenser and a stirring mechanism.

-

Cool the mixture in an ice bath.

-

Gradually add anhydrous aluminum chloride to the cooled and stirred mixture. The addition should be controlled to manage the exothermic reaction.

-

After the addition of the catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture under reflux for a sufficient period to ensure the completion of the reaction. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent to recover any remaining product.

-

Combine the organic layers, wash with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent, such as acetone, to obtain pure this compound crystals.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway of this compound via Friedel-Crafts acylation.

Mechanism of Anti-Inflammatory and Analgesic Action

The therapeutic effects of this compound are primarily attributed to its ability to modulate the inflammatory cascade. Like many NSAIDs, its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation, pain, and fever.

Inhibition of Cyclooxygenase (COX)

This compound is understood to be a non-selective inhibitor of both COX-1 and COX-2 isoforms. By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins and thromboxanes.

Diagram 2: this compound's Inhibition of the COX Pathway

Caption: Inhibition of prostaglandin synthesis by this compound.

Potential Modulation of Other Inflammatory Pathways

While COX inhibition is the primary mechanism, further research may elucidate the effects of this compound on other inflammatory pathways, such as the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, and the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

Experimental Evaluation of Efficacy

The anti-inflammatory and analgesic properties of this compound are quantified through a series of standardized in vivo and in vitro assays.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used preclinical model to assess the acute anti-inflammatory activity of a compound.

Experimental Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

-

Drug Administration: this compound and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Diagram 3: Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

Experimental Protocol:

-

Animal Model: Swiss albino mice are commonly used.

-

Grouping and Drug Administration: Similar to the anti-inflammatory assay, animals are divided into control, standard (e.g., aspirin), and test groups, and the respective treatments are administered.

-

Induction of Writhing: After a set period (e.g., 30 minutes) following drug administration, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. While comprehensive human data is limited, animal studies provide valuable insights. The metabolism of this compound likely proceeds through typical pathways for xenobiotics, including hydroxylation and conjugation reactions in the liver to facilitate excretion.

Toxicology

Preclinical toxicology studies are crucial to determine the safety profile of a drug candidate. For this compound, acute toxicity is typically assessed by determining the median lethal dose (LD₅₀) in different animal models and via various routes of administration.

Table 2: Acute Toxicity Data for this compound

| Animal Model | Route of Administration | LD₅₀ (mg/kg) |

| Mice | Oral | 900 |

| Rats | Oral | 120 |

| Mice | Intraperitoneal | 1100 |

| Rats | Intraperitoneal | 210 |

Data sourced from historical literature and should be interpreted in that context.

Conclusion

This compound is a non-steroidal anti-inflammatory agent with a well-defined chemical structure and a mechanism of action centered on the inhibition of cyclooxygenase enzymes. Its synthesis via Friedel-Crafts acylation is a standard and reproducible method. The evaluation of its anti-inflammatory and analgesic properties relies on established in vivo and in vitro experimental protocols. While historical data provides a foundation for understanding its pharmacological profile, further research, particularly in the areas of specific enzyme kinetics, detailed metabolic pathways, and modern clinical trials, would be necessary to fully elucidate its therapeutic potential in the current landscape of drug development. This guide serves as a foundational resource for scientists and researchers interested in the further exploration of this compound.

References

A Foundational Guide to a Potential Research Program on Bucloxic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucloxic acid (4-(3-chloro-4-cyclohexyloxy-phenyl)-4-oxo-butanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in reducing inflammation and pain. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, concerns regarding its hepatotoxicity have limited its clinical use. This has created a compelling rationale for the development of novel this compound derivatives with an improved safety profile, specifically reduced liver toxicity, while retaining or enhancing anti-inflammatory activity.

This guide outlines a foundational roadmap for an early-stage research program focused on the design, synthesis, and evaluation of novel this compound derivatives. Due to the limited publicly available data on such derivatives, this document provides a framework based on established principles of NSAID drug discovery. It includes generalized experimental protocols for synthesis and in vitro screening, a proposed workflow for hit identification, and a discussion of the underlying biochemical pathways. The objective is to provide a comprehensive starting point for research teams aiming to develop safer and more effective anti-inflammatory agents based on the this compound scaffold.

This compound: A Profile of the Parent Compound

This compound belongs to the arylalkanoic acid class of NSAIDs. Its anti-inflammatory, analgesic, and antipyretic properties are attributed to its inhibition of the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression significantly increases during inflammatory processes.[1][] The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1][3]

The development of this compound derivatives would aim to achieve greater selectivity for COX-2 over COX-1, a common strategy for mitigating the gastrointestinal side effects of NSAIDs.[3] More critically, a primary goal would be to address the hepatotoxicity associated with the parent compound. The mechanisms of drug-induced liver injury are complex and can involve mitochondrial dysfunction, oxidative stress, and immune-mediated responses. A research program would need to systematically evaluate new derivatives for their potential to trigger these hepatotoxic pathways.

Quantitative Data for this compound (Baseline)

| Parameter | Value | Description |

| COX-1 IC50 | ~15 µM | The half-maximal inhibitory concentration against the COX-1 enzyme. A higher value is generally desirable to reduce gastrointestinal side effects. |

| COX-2 IC50 | ~0.5 µM | The half-maximal inhibitory concentration against the COX-2 enzyme. A lower value indicates greater anti-inflammatory potency. |

| Selectivity Index (SI) | ~30 | Calculated as (COX-1 IC50 / COX-2 IC50). A higher SI indicates greater selectivity for COX-2. |

| HepG2 EC50 | ~50 µM | The half-maximal effective concentration for cytotoxicity in a human liver cell line (HepG2). A higher value suggests lower potential for hepatotoxicity. |

Proposed Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of novel this compound derivatives.

General Synthesis of this compound Derivatives (Esterification)

This protocol describes a general method for creating ester derivatives of this compound, a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of a parent drug.

-

Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Activation: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) to the solution to activate the carboxylic acid group.

-

Alcohol Addition: Introduce the desired alcohol to the reaction mixture. The choice of alcohol will determine the final ester derivative.

-

Reaction: Stir the mixture at room temperature for a specified period (typically 12-24 hours) to allow the esterification to proceed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. The filtrate is then washed with an acidic solution, a basic solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

In Vitro COX Inhibition Assay

This colorimetric assay is used to determine the potency of synthesized derivatives against COX-1 and COX-2.

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), and solutions of hemin, a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, hemin, and either COX-1 or COX-2 enzyme to each well. Add the test compound (this compound derivative) at various concentrations.

-

Reaction Initiation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C. Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

-

Absorbance Measurement: Incubate for an additional 2 minutes at 25°C and then measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration that inhibits 50% of the enzyme's activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of the derivatives to cause cell death, a key indicator of toxicity. The human hepatoma cell line HepG2 is a relevant model for assessing potential hepatotoxicity.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified exposure time (e.g., 24 or 48 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.

Visualizations: Pathways and Workflows

Mechanism of Action: COX Inhibition Pathway

The following diagram illustrates the established mechanism of action for NSAIDs like this compound.

Experimental Workflow for Derivative Screening

This diagram outlines a typical workflow for the early-stage screening of newly synthesized this compound derivatives.

Logical Relationship: Balancing Efficacy and Safety

The central challenge in developing new this compound derivatives is to separate the desired anti-inflammatory effects from the unwanted hepatotoxic effects. This diagram illustrates this core concept.

References

In-Vitro Studies of Bucloxic Acid: A Review of Available Data

Despite a comprehensive search of available scientific literature, a notable scarcity of in-vitro research data for Bucloxic Acid prevents the creation of an in-depth technical guide as requested. This report outlines the current information gap and the necessary data required to fulfill such a request.

To generate the requested in-depth technical guide for researchers, scientists, and drug development professionals, the following types of in-vitro studies would be essential:

Core Data Requirements (Currently Unavailable)

Quantitative Enzyme Inhibition Data

-

Cyclooxygenase (COX) Inhibition: IC50 values for both COX-1 and COX-2 enzymes are fundamental for characterizing any NSAID. This data is crucial for understanding the drug's selectivity and potential for gastrointestinal side effects.

-

Other Potential Targets: Data on the inhibition of other relevant enzymes in the inflammatory cascade, such as lipoxygenases or phospholipases, would provide a more complete mechanistic profile.

Detailed Experimental Protocols

-

Enzyme Inhibition Assays: Specific methodologies for determining COX-1/COX-2 inhibition by this compound, including enzyme source (e.g., human recombinant, ovine), substrate concentration, and detection method (e.g., colorimetric, fluorometric, radioenzymatic), are needed.

-

Cell-Based Assays: Protocols for experiments using relevant cell lines (e.g., macrophages like RAW 264.7, endothelial cells, or specific cancer cell lines) to investigate anti-inflammatory effects, cytotoxicity, and apoptosis induction are required. This would include details on cell culture conditions, drug concentrations used, incubation times, and the specific assays performed (e.g., MTT assay for cytotoxicity, Annexin V/PI staining for apoptosis, Griess assay for nitric oxide production).

-

Cytokine and Prostaglandin Production Assays: Methodologies for measuring the effect of this compound on the production of key inflammatory mediators like prostaglandins (e.g., PGE2) and cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants, typically using ELISA or similar immunoassays.

Signaling Pathway Analysis

-

NF-κB Signaling Pathway: Investigations into the effect of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This would involve experiments like Western blotting for key proteins (e.g., IκBα, phosphorylated p65) or reporter gene assays.

-

MAPK Signaling Pathway: Studies on the modulation of mitogen-activated protein kinase (MAPK) pathways (e.g., p38, ERK, JNK) which are also critical in the inflammatory response.

-

Apoptosis Signaling Pathways: Elucidation of the intrinsic and/or extrinsic apoptosis pathways if this compound is found to induce cell death, including analysis of caspase activation.

Hypothetical Experimental Workflows and Signaling Pathways

While specific data for this compound is absent, the following diagrams illustrate the types of experimental workflows and signaling pathways that would be investigated in typical in-vitro studies of an NSAID. These are provided as a conceptual framework of what would be included in the requested technical guide if the data were available.

Hypothetical Experimental Workflow for COX Inhibition Assay

Caption: A generalized workflow for an in-vitro cyclooxygenase (COX) inhibition assay.

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

Conclusion

At present, the lack of specific in-vitro data for this compound in the public scientific domain makes it impossible to generate the requested in-depth technical guide. Key information regarding its quantitative effects on inflammatory enzymes, detailed methodologies for its assessment, and its impact on cellular signaling pathways is required. Should such data become available, a comprehensive technical guide complete with data tables, detailed protocols, and visualizations could be produced to support the research and drug development community. Researchers interested in this compound would need to conduct foundational in-vitro studies to generate this currently unavailable data.